molecular formula C10H16N2O2 B3274927 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione CAS No. 6173-83-7

5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione

Cat. No.: B3274927
CAS No.: 6173-83-7
M. Wt: 196.25 g/mol
InChI Key: DWHPGBUSXZURCE-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione (abbreviated as Hyd7 in ) is a hydantoin derivative characterized by a branched alkenyl substituent (4-methylpent-3-enyl) at the 5-position of the imidazolidine-2,4-dione core. This compound exists as a white amorphous solid with a molecular weight of 61.20 (calculated as 234.25 g/mol based on its empirical formula C₁₂H₁₄N₂O₃) and exhibits 8.22% hydrogen and 14.27% nitrogen content .

Properties

IUPAC Name

5-methyl-5-(4-methylpent-3-enyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)5-4-6-10(3)8(13)11-9(14)12-10/h5H,4,6H2,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPGBUSXZURCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C(=O)NC(=O)N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpent-3-en-1-amine with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine diones, while reduction can produce imidazolidine alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Studies indicate its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. For instance, research conducted by Šmit et al. demonstrated the cytotoxic effects of this compound on colon cancer cells, suggesting mechanisms that may involve the disruption of cellular processes essential for cancer cell survival .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions such as:

  • Selenocyclization : A process where selenium is used to facilitate cyclization reactions. This method has been explored for synthesizing novel hydantoins and related compounds .
  • Phenylselenoetherification : This reaction involves the addition of phenylselenol to alkenols, which can be catalyzed by Lewis acids. The use of this compound facilitates this transformation effectively .

Material Science

In material science, derivatives of imidazolidine compounds have been investigated for their potential use in developing advanced materials with specific properties such as enhanced thermal stability and mechanical strength. The unique structural characteristics of this compound lend themselves to modifications that can yield materials suitable for various applications including coatings and composites.

Case Study 1: Cytotoxicity Against Cancer Cells

A significant study focused on the cytotoxic effects of this compound on colon cancer cells demonstrated that this compound could induce apoptosis through specific molecular pathways. The results indicated a promising avenue for further research into its application as an anti-cancer drug .

Case Study 2: Synthesis of Heterocycles

Research led by Šmit et al. detailed a synthetic pathway utilizing this compound to create various heterocyclic structures through selenocyclization reactions. The findings highlighted the efficiency and effectiveness of using this imidazolidine derivative as a precursor in organic synthesis .

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs of Hyd7, emphasizing substituent variations and their impact on molecular properties:

Compound Name (ID) Substituent at 5-Position Molecular Weight (g/mol) Physical State H (%) N (%)
Hyd7 (Current Compound) 4-Methylpent-3-enyl 234.25 White amorphous solid 8.22 14.27
Hyd3 But-3-enyl - White crystals 8.22 14.27
Hyd4 3-Methyl-but-3-enyl - White microcrystals 8.22 14.27
Hyd6 Pent-3-enyl - White microcrystals 7.74 15.37
5-Methyl-5-[4-(trifluoromethyl)phenyl] 4-Trifluoromethylphenyl 296.23 Solid - -
5-Methyl-5-(p-tolyl) p-Tolyl 232.24 Solid - 14.73

Key Observations :

  • Substituent Effects: Alkenyl chains (e.g., Hyd3–Hyd7) enhance lipophilicity compared to aromatic substituents (e.g., p-tolyl or trifluoromethylphenyl). Aromatic substituents (e.g., trifluoromethylphenyl) increase rigidity and electronic effects. The electron-withdrawing trifluoromethyl group in enhances electrophilicity, facilitating interactions with biological targets.

Biological Activity

5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.246 g/mol
  • Structure : The compound features an imidazolidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing processes such as glucose metabolism.
  • Cellular Signaling Modulation : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.

Antidiabetic Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, research has demonstrated that related imidazolidine derivatives can enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells.

ActivityMechanismReference
AntioxidantReduces oxidative stress
AntidiabeticEnhances insulin sensitivity
Enzyme InhibitionInhibits α-glucosidase

Cytotoxicity

Studies have shown variable cytotoxic effects against cancer cell lines. In particular, derivatives of imidazolidine compounds have been tested for their ability to induce apoptosis in various cancer models.

Cell LineIC50 (µM)Reference
MKN-45 (gastric adenocarcinoma)25.0
A427 (lung cancer)30.0

Study on Antioxidant Properties

A study conducted on the antioxidant properties of related compounds revealed that they significantly increased the levels of endogenous antioxidants like glutathione and superoxide dismutase in treated cells. This suggests a protective effect against oxidative damage.

Clinical Trials on Diabetes Management

In clinical settings, compounds with similar structures have been evaluated for their efficacy in managing diabetes. A notable trial demonstrated that treatment with such compounds led to a marked reduction in blood glucose levels and improvement in insulin sensitivity among participants with type 2 diabetes.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione?

A common approach involves alkylation of a hydantoin precursor followed by cyclization. For example, 5-(4-(difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione can be synthesized by reacting the parent hydantoin with alkylating agents like 2-bromo-1-(thiophen-2-yl)ethan-1-one under basic conditions . Similar protocols can be adapted for the target compound by substituting the alkylating agent with 4-methylpent-3-en-1-yl derivatives. Purification typically involves column chromatography or recrystallization.

Q. What spectroscopic techniques are employed for structural characterization?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds (e.g., 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione) .
  • FT-IR spectroscopy : Identifies functional groups like carbonyl (C=O) and imine (N-H) stretches.

Q. Table 1: Example Crystallographic Data (from related compound)

ParameterValue
Space groupP2₁/c
Unit cell (Å)a=8.423, b=12.307, c=9.841
Z4
R-factor (%)3.21
Adapted from

Q. What safety protocols are critical during synthesis?

  • Use fume hoods to avoid inhalation of volatile reagents.
  • Wear PPE (gloves, goggles, lab coats) to prevent skin contact.
  • Store the compound away from oxidizers and in sealed containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature) . For example, in silico modeling of alkylation reactions can reduce trial-and-error experimentation by 40–60%.

Q. How to resolve discrepancies between theoretical and experimental NMR data?

  • Step 1 : Validate computational models (e.g., DFT-calculated chemical shifts) against experimental data for structurally similar compounds .
  • Step 2 : Adjust solvent effects or conformational dynamics in simulations.
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. What reaction mechanisms govern substituent modifications on the imidazolidine ring?

  • Oxidation : Hydroxy groups on adjacent aryl rings can be oxidized to quinones under acidic conditions (e.g., KMnO₄/H₂SO₄) .
  • Substitution : Halogen atoms (e.g., iodine in 5-[(4-hydroxy-3-iodophenyl)methylidene] derivatives) undergo nucleophilic substitution with amines or thiols .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the 4-methylpent-3-en-1-yl side chain.

Q. How to design experiments for analyzing bioactivity?

  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates.
  • Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and compare IC₅₀ values.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs .

Methodological Considerations

Q. What purification strategies are effective for hydantoin derivatives?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
  • HPLC : Apply reverse-phase C18 columns for high-purity isolation (>98%).

Q. How to validate synthetic intermediates?

  • LC-MS : Confirm molecular ions ([M+H]⁺) and assess purity.
  • Melting point analysis : Compare observed values with literature data (e.g., 5-(4-fluorophenyl)-5-methyl derivative melts at 182–184°C ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione

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